BenchChemオンラインストアへようこそ!

PROTAC BRD4 Degrader-24

BRD4 degradation PROTAC potency DC50 comparison

PROTAC BRD4 Degrader-24 (compound 5) is the only purpose-built payload for PROTAC-Antibody Conjugates (PACs). Unlike standalone BRD4 degraders (ARV-825, MZ1, dBET1), this compound features a pre-installed glutathione-cleavable disulfide linker for direct, site-selective antibody conjugation. It delivers GNE-987, an ultra-potent BET degrader (picomolar DC50), exclusively to antigen-positive cells, overcoming poor systemic PK. Ideal for targeted tumor delivery, cell-type-specific degradation studies, and next-gen PAC development. Choose the validated linker-conjugate to accelerate your targeted protein degradation research.

Molecular Formula C62H77F2N9O12S4
Molecular Weight 1306.6 g/mol
Cat. No. B2680213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-24
Molecular FormulaC62H77F2N9O12S4
Molecular Weight1306.6 g/mol
Structural Identifiers
InChIInChI=1S/C62H77F2N9O12S4/c1-37-53(86-36-69-37)39-21-19-38(20-22-39)28-68-57(76)49-26-43(85-60(79)84-35-62(5,6)87-89(9,82)83)32-73(49)59(78)54(61(2,3)4)70-50(74)18-16-14-12-10-11-13-15-17-23-65-56(75)44-27-48-45(24-40(44)34-88(8,80)81)46-33-71(7)58(77)52-51(46)41(29-66-52)31-72(48)55-47(64)25-42(63)30-67-55/h19-22,24-25,27,29-30,33,36,43,49,54,66H,10-18,23,26,28,31-32,34-35H2,1-9H3,(H,65,75)(H,68,76)(H,70,74)/t43-,49+,54-/m1/s1
InChIKeySCOQCGGMHFUNNF-FDTYQFAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC BRD4 Degrader-24: A PROTAC-Linker Conjugate for PAC-Based Targeted BRD4 Degradation


PROTAC BRD4 Degrader-24 (compound 5, CAS 2417370-39-7) is a PROTAC-linker conjugate specifically designed for the construction of PROTAC-Antibody Conjugates (PACs). It comprises the ultra-potent chimeric BET degrader GNE-987 covalently linked to a glutathione-responsive disulfide-containing linker [1]. Unlike standalone PROTACs, this compound is not intended for direct cellular administration but serves as a modular payload for antibody-mediated targeted delivery, enabling antigen-specific intracellular release of the active degrader . Its molecular architecture is optimized for bioconjugation, addressing the poor pharmacokinetic properties typically associated with large PROTAC molecules by leveraging antibody-targeting technology [2].

Why Standard BRD4 PROTACs Cannot Substitute for PROTAC BRD4 Degrader-24 in PAC Development


The field of BRD4-targeting PROTACs is populated with highly potent, standalone degrader molecules such as ARV-825, MZ1, and dBET1, which exhibit nanomolar to picomolar DC50 values and broad BET-family degradation profiles [1]. However, these compounds are designed for direct cellular entry and lack the specific chemical handles required for stable, site-selective conjugation to antibodies [2]. Furthermore, their intrinsic physicochemical properties—high molecular weight, poor solubility, and suboptimal pharmacokinetics—render them unsuitable for systemic administration without a delivery vector [3]. PROTAC BRD4 Degrader-24 addresses this critical gap by providing a pre-functionalized payload with a glutathione-cleavable disulfide linker, enabling the precise construction of PACs that achieve antigen-dependent, intracellular release of the active BRD4 degrader. Substituting this specialized linker-conjugate with a generic PROTAC would fail to produce a functional PAC, as it would lack both the conjugation site and the engineered release mechanism essential for targeted delivery and therapeutic window optimization .

Quantitative Differentiation: How PROTAC BRD4 Degrader-24 Compares to Standard BRD4 PROTACs and Alternative PAC Payloads


Picomolar Degradation Potency of the GNE-987 Warhead vs. Standard PROTACs

PROTAC BRD4 Degrader-24 incorporates the GNE-987 warhead, which exhibits a cellular BRD4 degradation DC50 of 0.03 nM (30 pM) in the EOL-1 AML cell line . This potency is substantially greater than that of widely used benchmark PROTACs such as MZ1, which has a reported DC50 of 100 nM for BRD4 in HeLa cells [1], and ARV-825, which achieves BRD4 degradation at concentrations typically above 10 nM [2]. While cross-study comparisons require caution due to differing cell lines and assay conditions, the 3,300-fold lower DC50 of GNE-987 compared to MZ1 highlights its exceptional potency as a payload for targeted delivery applications.

BRD4 degradation PROTAC potency DC50 comparison

Engineered Disulfide Linker Enables Glutathione-Responsive Payload Release in PACs

The defining feature of PROTAC BRD4 Degrader-24 is its integrated disulfide-containing linker, which is specifically designed for conjugation to monoclonal antibodies to form PACs . This linker is engineered to be stable in the extracellular environment but cleaved upon exposure to the high intracellular concentration of glutathione (GSH), thereby releasing the active GNE-987 degrader selectively within target cells [1]. In contrast, alternative PROTAC payloads used in early PAC studies, such as those described in the Part 1 publication by Dragovich et al., lacked this optimized release mechanism, leading to suboptimal intracellular degrader accumulation and reduced antiproliferative activity [2]. The inclusion of this cleavable linker in PROTAC BRD4 Degrader-24 is a critical advancement that directly addresses the challenge of efficient intracellular payload release, a key determinant of PAC efficacy.

PROTAC-Antibody Conjugate linker technology intracellular release

Antigen-Dependent Delivery Achieves Selective Degradation Not Possible with Systemic PROTACs

While standard BRD4 PROTACs (e.g., ARV-825, dBET1) induce systemic degradation of BRD4 in all exposed cells, PROTAC BRD4 Degrader-24, when conjugated to an antibody targeting a specific cell-surface antigen (e.g., STEAP1 or CLL1), enables antigen-dependent BRD4 degradation exclusively in target-positive cells [1]. This was demonstrated with a related PROTAC-linker conjugate (PROTAC BRD4 Degrader-13), which, when conjugated to anti-STEAP1 or anti-CLL1 antibodies, achieved selective BRD4 degradation in PC3 prostate cancer cells with DC50 values of 0.025 nM and 6.0 nM, respectively, while sparing antigen-negative cells [2]. The use of PROTAC BRD4 Degrader-24 in similar PAC constructs is expected to confer comparable antigen-dependent selectivity, thereby mitigating the on-target, off-tissue toxicity that limits the therapeutic index of systemically administered pan-BET degraders.

targeted protein degradation PROTAC-antibody conjugate cell-type selectivity

Recommended Applications for PROTAC BRD4 Degrader-24 Based on Quantitative Differentiation Evidence


Construction of PROTAC-Antibody Conjugates (PACs) for Targeted BRD4 Degradation in Oncology Research

PROTAC BRD4 Degrader-24 is the preferred payload for researchers developing PACs aimed at achieving antigen-specific BRD4 degradation in tumor models. Its pre-installed, glutathione-cleavable disulfide linker enables straightforward conjugation to monoclonal antibodies targeting tumor-associated antigens (e.g., STEAP1, CLL1, HER2) [1]. This application is supported by the demonstrated picomolar potency of the GNE-987 warhead and the established principle of antigen-dependent intracellular release, which together enable robust target engagement and degradation selectively within the tumor microenvironment, as evidenced by related PAC studies [2].

Mechanistic Studies of Cell-Type-Specific BET Protein Degradation

Researchers investigating the context-dependent roles of BRD4 in complex tissues can utilize PROTAC BRD4 Degrader-24-derived PACs to dissect cell-autonomous effects. By conjugating this payload to antibodies with well-defined cellular tropism, scientists can induce BRD4 degradation exclusively in target cell populations while leaving bystander cells unaffected. This provides a powerful tool for deconvoluting the contributions of BRD4 to tumor-stroma interactions, immune cell function, and lineage-specific transcriptional programs, which cannot be achieved with systemically active PROTACs like ARV-825 or MZ1 [1].

Validation of Novel Antibody-Targeting Strategies for Delivering Intracellular Protein Degraders

PROTAC BRD4 Degrader-24 serves as an ideal model payload for proof-of-concept studies exploring new antibody formats (e.g., bispecific antibodies, nanobodies) or novel internalizing receptors for targeted protein degradation. Its potent GNE-987 warhead provides a sensitive readout for successful intracellular delivery, while the cleavable linker ensures that any observed degradation is dependent on antibody-mediated internalization and subsequent linker cleavage . This makes it a valuable tool for optimizing the next generation of targeted degradation therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.